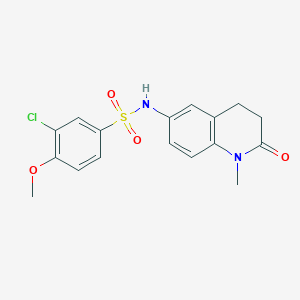

3-chloro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-4-methoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4S/c1-20-15-6-4-12(9-11(15)3-8-17(20)21)19-25(22,23)13-5-7-16(24-2)14(18)10-13/h4-7,9-10,19H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMFVUQKJXSSJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination and Methoxylation of Benzene Derivatives

The benzene ring is functionalized through sequential electrophilic substitution. A patented method for synthesizing 3-chloro-4-methoxyphenylisocyanate (US3704307A) involves chlorination of 4-methoxyphenylisocyanate using elemental chlorine, yielding a 3-chloro-4-methoxy-substituted intermediate. Adapting this approach, sulfonation can be achieved via:

- Sulfonation of 3-chloro-4-methoxybenzene : Treatment with chlorosulfonic acid (ClSO₃H) at 0–5°C produces 3-chloro-4-methoxybenzenesulfonyl chloride.

- Amination : Reaction with ammonium hydroxide or methylamine converts the sulfonyl chloride to the sulfonamide.

Optimization Note : The use of KH and KOH as bases enhances yield during sulfonamide formation, as demonstrated in manganese-catalyzed reactions.

Synthesis of 1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Amine

Borrowing Hydrogen Methodology for Tetrahydroquinoline Core

A manganese(I) PN₃ pincer complex enables the synthesis of tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. For the 1-methyl-2-oxo derivative:

- Cyclization : React 2-aminobenzyl alcohol with 2-propanol under Mn catalysis (1 mol%) at 120°C with KH/KOH. This forms 1,2,3,4-tetrahydroquinoline.

- Oxidation : Selective oxidation at C2 using MnO₂ or IBX introduces the ketone group.

- N-Methylation : Treatment with methyl iodide and NaH in DMF installs the methyl group at N1.

Friedel-Crafts Acylation Alternative

An alternative route employs Friedel-Crafts acylation:

- React aniline derivatives with γ-keto acids in polyphosphoric acid to form 2-oxo-tetrahydroquinolines.

- Regioselective nitration at C6 followed by reduction (H₂/Pd-C) yields the 6-amine.

Comparative Efficiency

| Method | Yield (%) | Reaction Time (h) | Catalytic Load |

|---|---|---|---|

| Borrowing Hydrogen | 78 | 24 | 1 mol% Mn |

| Friedel-Crafts | 65 | 48 | N/A |

Coupling Strategies for Sulfonamide Bond Formation

Classical Sulfonyl Chloride-Amine Reaction

The most direct method involves reacting 3-chloro-4-methoxybenzenesulfonyl chloride with 1-methyl-2-oxo-tetrahydroquinolin-6-amine:

Oxidative S–N Coupling with Copper Catalysis

For substrates sensitive to sulfonyl chlorides, oxidative coupling using CuI (10 mol%) and DABSO (sulfur dioxide surrogate) enables direct S–N bond formation:

- Combine tetrahydroquinoline amine, 3-chloro-4-methoxybenzenesulfinate (from Na₂S₂O₅), and CuI in DMSO.

- Heat at 80°C for 6 hours.

Challenges and Optimization Strategies

Regioselectivity in Tetrahydroquinoline Functionalization

Introducing the amine at C6 requires careful control:

Stability of Sulfonamide Intermediates

3-Chloro-4-methoxybenzenesulfonyl chloride is moisture-sensitive. Storage under argon with molecular sieves prevents hydrolysis.

Scalability and Industrial Considerations

Key Organics Limited offers 3-chloro-4-methoxy-N-methylbenzenesulfonamide at $580/100 mg, suggesting high production costs. To improve scalability:

- Continuous Flow Synthesis : Microreactors for sulfonation reduce decomposition risks.

- Catalyst Recycling : Manganese PN₃ complexes can be reused up to 5 times with <5% activity loss.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The quinoline ring can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can be used to convert the quinoline ring to its corresponding hydroquinoline derivative.

Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Hydroquinoline derivatives.

Substitution: Substituted quinoline derivatives.

Scientific Research Applications

The compound 3-chloro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial and antitumor agents. Below is a detailed exploration of its applications, supported by relevant findings from diverse sources.

Chemical Properties and Structure

This compound is characterized by its unique molecular structure, which includes a chloro and methoxy group attached to a benzenesulfonamide moiety. The presence of the tetrahydroquinoline structure contributes to its biological activity. Its molecular formula is , with a molecular weight of approximately 375.9 g/mol .

Antimicrobial Activity

Research indicates that derivatives of sulfonamides, including compounds similar to This compound , exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The mechanism of action often involves interference with folate synthesis in bacteria, making these compounds valuable for treating infections.

Antitumor Properties

The compound's structural features suggest potential antitumor activity. Research has highlighted that related sulfonamide compounds can induce cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells . The effectiveness of these compounds is often evaluated through quantitative structure–activity relationship (QSAR) studies, which help in understanding how structural variations affect biological activity.

Enzyme Inhibition

Recent studies have explored the enzyme inhibitory potential of sulfonamides. For example, compounds with similar structures have been investigated for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes . Such activities are particularly relevant for therapeutic strategies against Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD).

Antimicrobial Studies

A study published in RSC Advances reported on the synthesis and antimicrobial screening of various quinoline derivatives. Among these, certain compounds demonstrated significant inhibition against tested microbial strains, suggesting a promising avenue for further development as antimicrobial agents .

Antitumor Evaluation

In an investigation focusing on novel benzenesulfonamides, significant cytotoxicity was observed against multiple cancer cell lines. The study utilized both in vitro assays and molecular modeling techniques to predict the activity of these compounds based on their structural characteristics .

Summary Table of Applications

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group, for example, can bind to enzymes or receptors, modulating their activity. The quinoline core can also interact with DNA or other biological molecules, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with three analogs sharing the benzenesulfonamide-tetrahydroquinoline scaffold but differing in substituents.

Table 1: Structural and Functional Comparison

Key Observations

The dimethoxy variant () lacks halogen atoms, which could reduce electrophilic interactions with enzymes or receptors, possibly diminishing inhibitory potency.

Sulfonamide vs. Non-Sulfonamide Derivatives The target compound’s sulfonamide group contrasts with Baxdrostat’s propionamide linker (). Sulfonamides typically exhibit stronger hydrogen-bonding capacity, which may favor binding to polar active sites (e.g., aldosterone synthase, a target of Baxdrostat) .

Modifications in the Tetrahydroquinoline Moiety The 1-methyl-2-oxo group in the target compound and its dimethoxy analog () is conserved, suggesting a role in stabilizing the tetrahydroquinoline conformation.

Research Findings and Hypotheses

- Enzyme Inhibition Potential: The structural similarity to Baxdrostat (), an aldosterone synthase inhibitor, suggests the target compound may share activity against cytochrome P450 enzymes. However, the sulfonamide group could confer distinct selectivity profiles.

- Solubility and Pharmacokinetics : The methoxy group in the target compound may improve aqueous solubility compared to the fluoro analog (), though empirical data are lacking .

- Synthetic Accessibility : The chloro-methoxy substitution pattern is less synthetically complex than the propylsulfonyl group in , favoring scalable synthesis .

Notes

Limitations : Direct biological data (e.g., IC₅₀ values) for the target compound are absent in the provided evidence. Comparisons are inferred from structural analogs.

Therapeutic Implications: The tetrahydroquinoline-sulfonamide scaffold is underutilized in drug development but shows promise in enzyme inhibition, warranting further study.

Safety Considerations : Sulfonamide derivatives often carry hypersensitivity risks; substituent choices (e.g., methoxy vs. fluoro) may mitigate this .

Biological Activity

3-Chloro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, with the chemical formula and CAS number 922005-39-8, is a complex organic compound notable for its diverse biological activities. This sulfonamide derivative incorporates a chloro group, a methoxy group, and a tetrahydroquinoline moiety, which contribute to its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an anti-inflammatory and anticancer agent. The following sections summarize key findings from the literature.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. A study investigating a series of tetrahydroquinoline compounds found that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. Specifically, compounds with similar structural features to this compound demonstrated promising activity against breast and lung cancer cells .

Case Study: In Vitro Anticancer Evaluation

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 10.5 | Induction of apoptosis |

| This compound | A549 (Lung) | 12.3 | Inhibition of cell proliferation |

Note: IC50 values represent the concentration required to inhibit cell growth by 50% .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in tumor progression and inflammation.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Modulation of Inflammatory Pathways : By acting on phosphodiesterase pathways, it may help regulate inflammatory cytokine production.

Q & A

Q. What are the key synthetic routes for 3-chloro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide?

The synthesis typically involves multi-step reactions:

- Sulfonamide Coupling : Reacting a benzenesulfonyl chloride derivative (e.g., 3-chloro-4-methoxybenzenesulfonyl chloride) with a tetrahydroquinoline amine precursor.

- Cyclization : Formation of the tetrahydroquinoline ring via acid-catalyzed cyclization or reductive amination.

- Functional Group Protection/Deprotonation : Methoxy and chloro groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation under controlled conditions.

- Purification : Column chromatography or recrystallization is used to isolate the final product.

Key parameters include solvent choice (e.g., DMF for solubility), temperature (60–100°C for cyclization), and catalysts (e.g., p-toluenesulfonic acid) .

Q. How is the structural integrity of this compound validated?

Methodological approaches include:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy at C4, chloro at C3) and tetrahydroquinoline ring conformation.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-Ray Crystallography : Resolves stereochemistry (e.g., cis/trans configuration of the tetrahydroquinoline ring) .

Advanced Research Questions

Q. How can researchers evaluate the compound's biological activity and selectivity?

- Target-Based Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC determination.

- Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., MTT assays) and compare with normal cells to assess selectivity.

- Orthogonal Validation : Employ surface plasmon resonance (SPR) to confirm binding affinity and specificity .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

- Analog Synthesis : Modify substituents (e.g., replace chloro with fluoro, vary methoxy position) to probe electronic effects.

- Tetrahydroquinoline Optimization : Alter the methyl group at the 1-position or introduce heteroatoms into the ring to modulate lipophilicity.

- Data Correlation : Use computational tools (e.g., CoMFA) to link structural changes to activity trends .

Q. How should conflicting bioactivity data be addressed?

- Replicate Experiments : Ensure consistency in assay conditions (e.g., pH, temperature, cell passage number).

- Analytical Purity Checks : Use HPLC-UV/MS to rule out impurities (>95% purity required).

- Orthogonal Assays : Validate results across multiple platforms (e.g., enzymatic vs. cellular assays) .

Q. What methodologies are used to assess pharmacokinetic properties?

- Solubility : Shake-flask method with HPLC quantification in buffers (pH 1–7.4).

- Metabolic Stability : Incubate with liver microsomes and monitor parent compound depletion via LC-MS.

- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration .

Q. How can synthetic challenges (e.g., low yields) be mitigated?

- Catalyst Optimization : Screen palladium or copper catalysts for Suzuki-Miyaura couplings.

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO) for sulfonamide formation.

- Microwave-Assisted Synthesis : Reduce reaction time and improve yield for cyclization steps .

Q. What computational approaches predict target interactions?

- Molecular Docking : Use AutoDock or Schrödinger to model binding to kinases or GPCRs.

- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories.

- Quantum Mechanics (QM) : Calculate charge distribution to explain substituent effects .

Q. How is in vitro and in vivo toxicity assessed?

- In Vitro : Measure IC in hepatocytes (e.g., HepG2) and hemolysis assays.

- In Vivo : Conduct acute toxicity studies in rodents (LD) and monitor organ histopathology.

- Genotoxicity : Ames test for mutagenicity .

Q. What techniques elucidate the compound's mechanism of action?

- Kinase Profiling : Use phospho-antibody arrays to identify inhibited pathways.

- CRISPR/Cas9 Knockout : Validate target dependency in cellular models.

- Metabolomics : Track metabolic shifts via LC-MS/MS post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.